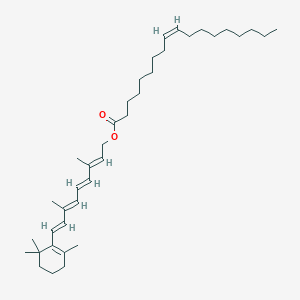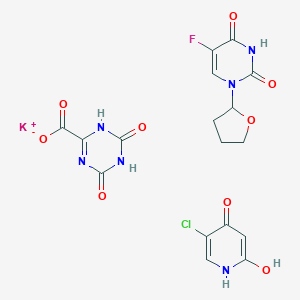
S 1 (combination)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S 1 (combination) is a combination of two selective androgen receptor modulators (SARMs) – Ostarine and Andarine. SARMs are a class of drugs that selectively target androgen receptors in the body, leading to specific effects on muscle and bone tissue. S 1 (combination) has gained attention in the scientific community due to its potential applications in muscle wasting diseases, osteoporosis, and bodybuilding.
Mécanisme D'action
S 1 (S 1 (combination)) works by selectively binding to androgen receptors in the body, leading to an increase in protein synthesis and muscle growth. Unlike traditional androgen therapies, S 1 (S 1 (combination)) has a high affinity for androgen receptors in muscle and bone tissue, while having a lower affinity for androgen receptors in other tissues, such as the prostate gland.
Effets Biochimiques Et Physiologiques
S 1 (S 1 (combination)) has been shown to increase muscle mass and strength in animal studies, without affecting prostate size or causing other side effects associated with traditional androgen therapies. Additionally, S 1 (S 1 (combination)) has been shown to increase bone density in animal models, potentially making it useful in the treatment of osteoporosis. However, further studies are needed to determine the long-term effects of S 1 (S 1 (combination)) on muscle and bone tissue.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using S 1 (S 1 (combination)) in lab experiments include its high selectivity for androgen receptors in muscle and bone tissue, as well as its lack of side effects associated with traditional androgen therapies. Additionally, S 1 (S 1 (combination)) is relatively easy to synthesize and can be administered orally, making it a convenient option for researchers. However, the limitations of using S 1 (S 1 (combination)) in lab experiments include the lack of long-term safety data and the potential for off-target effects in other tissues.
Orientations Futures
There are several future directions for research on S 1 (S 1 (combination)), including its potential use in the treatment of muscle wasting diseases, osteoporosis, and bodybuilding. Additionally, further studies are needed to determine the long-term effects of S 1 (S 1 (combination)) on muscle and bone tissue, as well as its potential for off-target effects in other tissues. Finally, the development of more selective and potent SARMs may lead to the development of even more effective therapies for muscle and bone-related disorders.
Méthodes De Synthèse
The synthesis of S 1 (S 1 (combination)) involves the S 1 (combination) of Ostarine and Andarine in a specific ratio. Ostarine is synthesized through a series of chemical reactions, including the condensation of a benzylamine compound with a carboxylic acid derivative. Andarine is synthesized through a similar process, starting with a benzylamine compound and a chlorinated derivative of a carboxylic acid.
Applications De Recherche Scientifique
S 1 (S 1 (combination)) has been studied for its potential use in muscle wasting diseases, such as cancer cachexia and sarcopenia. In animal studies, S 1 (S 1 (combination)) has been shown to increase muscle mass and strength without affecting prostate size or causing other side effects associated with traditional androgen therapies. Additionally, S 1 (S 1 (combination)) has been studied for its potential use in osteoporosis, as it has been shown to increase bone density in animal models.
Propriétés
Numéro CAS |
150863-82-4 |
|---|---|
Nom du produit |
S 1 (combination) |
Formule moléculaire |
C17H15ClFKN6O9 |
Poids moléculaire |
540.9 g/mol |
Nom IUPAC |
potassium;5-chloro-2-hydroxy-1H-pyridin-4-one;4,6-dioxo-1H-1,3,5-triazine-2-carboxylate;5-fluoro-1-(oxolan-2-yl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H9FN2O3.C5H4ClNO2.C4H3N3O4.K/c9-5-4-11(6-2-1-3-14-6)8(13)10-7(5)12;6-3-2-7-5(9)1-4(3)8;8-2(9)1-5-3(10)7-4(11)6-1;/h4,6H,1-3H2,(H,10,12,13);1-2H,(H2,7,8,9);(H,8,9)(H2,5,6,7,10,11);/q;;;+1/p-1 |
Clé InChI |
MREOOEFUTWFQOC-UHFFFAOYSA-M |
SMILES isomérique |
C1CC(OC1)N2C=C(C(=O)NC2=O)F.C1=C(NC=C(C1=O)Cl)O.C1(=NC(=O)NC(=O)N1)C(=O)[O-].[K+] |
SMILES |
C1CC(OC1)N2C=C(C(=O)NC2=O)F.C1=C(NC=C(C1=O)Cl)O.C1(=NC(=O)NC(=O)N1)C(=O)[O-].[K+] |
SMILES canonique |
C1CC(OC1)N2C=C(C(=O)NC2=O)F.C1=C(NC=C(C1=O)Cl)O.C1(=NC(=O)NC(=O)N1)C(=O)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



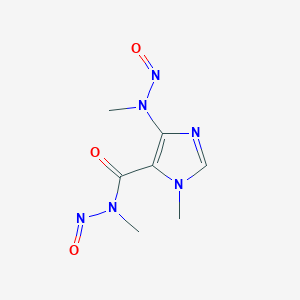
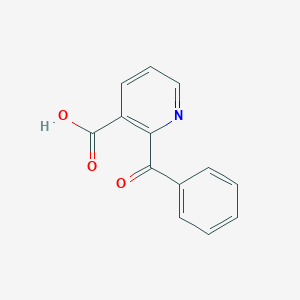
![(4S)-4-Amino-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(2S)-2-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B132805.png)
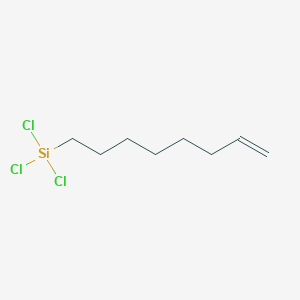
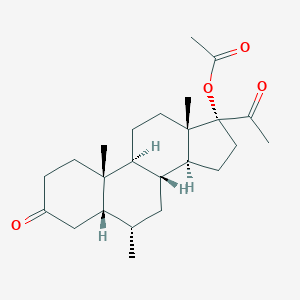
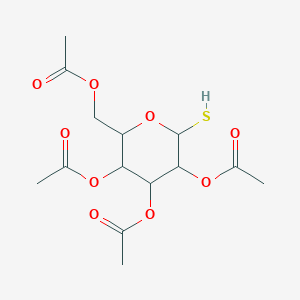
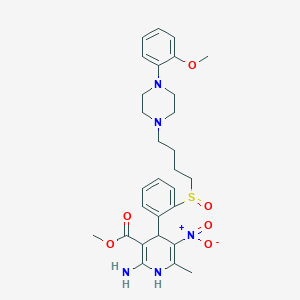

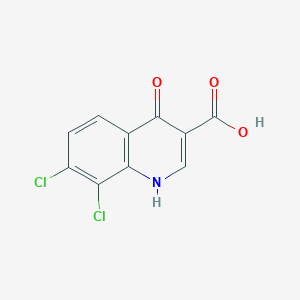
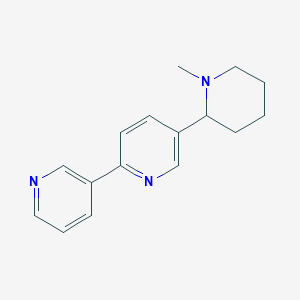
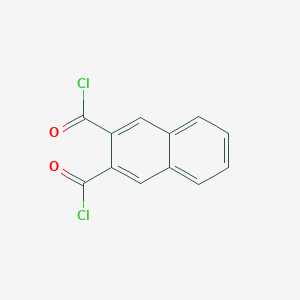
![Methyl 4-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B132842.png)
![2-Amino-4-chloro-N-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-YL)propyl]benzamide](/img/structure/B132849.png)
